3-(Trifluoromethanesulfonyloxy)pyran-2-one
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Overview
Description
3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that features a pyran-2-one ring substituted with a trifluoromethanesulfonyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethanesulfonyloxy)pyran-2-one typically involves the introduction of the trifluoromethanesulfonyloxy group to a pyran-2-one precursor. One common method involves the reaction of pyran-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethanesulfonyloxy)pyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Cycloaddition Reactions: Reagents such as 1,3-dipoles can be used in the presence of catalysts to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include various substituted pyran-2-one derivatives.
Cycloaddition Reactions: Products include benzo-fused heterocycles and other complex structures.
Scientific Research Applications
3-(Trifluoromethanesulfonyloxy)pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethanesulfonyloxy)pyran-2-one involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyloxy group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2H-furo[2,3-c]pyran-2-one: A smoke-derived compound with similar structural features.
Spiropyrans: Photochromic compounds that can switch between different isomeric forms under various stimuli.
Uniqueness
3-(Trifluoromethanesulfonyloxy)pyran-2-one is unique due to the presence of the trifluoromethanesulfonyloxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
(2-oxopyran-3-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIQBJSTNLUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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